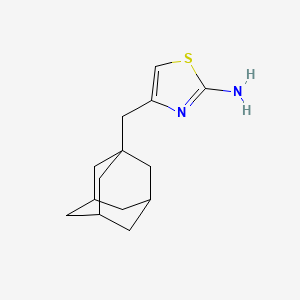

4-Adamantan-1-ylmethyl-thiazol-2-ylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

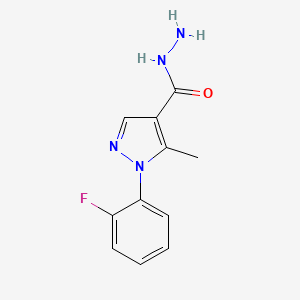

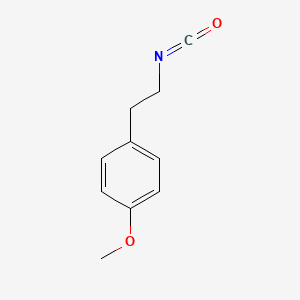

The compound 4-Adamantan-1-ylmethyl-thiazol-2-ylamine is a derivative of adamantane, which is a bulky, diamondoid structure, and thiazole, a heterocyclic compound containing both sulfur and nitrogen. This compound is part of a broader class of adamantane derivatives that have been studied for various biological activities, including anti-tuberculosis, anti-inflammatory, and antitumor properties . The adamantane moiety is known for its bioactive properties and is often incorporated into drug design due to its conformational stability and lipophilicity .

Synthesis Analysis

The synthesis of adamantane derivatives often involves green chemistry protocols, as seen in the development of adamantyl-imidazolo-thiadiazoles, which were synthesized using nano-MgO and ionic liquid-catalyzed reactions . These methods are designed to be environmentally friendly and efficient, producing compounds with potential biological activities. The synthesis of other related compounds, such as imidazo[2,1-b]thiazole adamantylthioureas, involves the reaction of methylsulfanylethylamines with 1-adamantylisothiocyanate .

Molecular Structure Analysis

The molecular structure of adamantane derivatives has been extensively studied using various spectroscopic methods and quantum chemical calculations. For instance, vibrational spectroscopic studies and quantum chemical calculations have been performed on 5-(Adamantan-1-yl)-3-[(4-fluoroanilino)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione, revealing insights into the charge transfer within the molecule and its stability due to hyper-conjugative interactions . Similar studies have been conducted on other adamantane derivatives, providing detailed information on their molecular properties .

Chemical Reactions Analysis

Adamantane derivatives can undergo various chemical reactions, including ring formation and coordination with metal ions. For example, 1,3,5,7-Tetrakis(tetrazol-5-yl)-adamantane has been used as a ligand to form complexes with anhydrous M(II)Cl2 metals, resulting in coordination polymers with open-network structures . These reactions not only demonstrate the versatility of adamantane derivatives in forming new compounds but also their potential applications in materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by their molecular structure. The presence of the adamantane moiety contributes to the lipophilicity and stability of these compounds. Spectroscopic investigations, including FT-IR and FT-Raman, along with HOMO-LUMO analysis, have been used to study the properties of these molecules, such as dipole moment, polarizability, and hyperpolarizability . These properties are crucial for understanding the reactivity and potential applications of adamantane derivatives in various fields, including pharmaceuticals and materials science.

Wissenschaftliche Forschungsanwendungen

1. Inhibition of 11β-HSD1

- Summary of Application : 4-Adamantan-1-ylmethyl-thiazol-2-ylamine derivatives have been found to inhibit 11β-HSD1, an enzyme involved in the control of the availability of cortisol, the active form of the glucocorticoid for the glucocorticoid receptor . This inhibition may bring beneficial results for the alleviation of the course of metabolic diseases such as metabolic syndrome, Cushing’s syndrome or type 2 diabetes .

- Methods of Application : The study involved the synthesis of 10 novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives containing different substituents at C-5 of the thiazole ring and testing their activity towards inhibition of two 11β-HSD isoforms .

- Results or Outcomes : For most of the synthesized compounds, over 50% inhibition of 11β-HSD1 and less than 45% inhibition of 11β-HSD2 activity at the concentration of 10 µM was observed . The most active compound 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one inhibits the activity of isoform 1 by 82.82% .

2. Potential Aurora-A Kinase Inhibitors

- Summary of Application : Compounds combining adamantane and 1,3,4-oxadiazole, which may include 4-Adamantan-1-ylmethyl-thiazol-2-ylamine, are being researched as potential Aurora-A kinase inhibitors . Aurora kinases play critical roles in cell cycle control and mitosis, and are promising targets for anticancer research .

- Methods of Application : The study likely involves the synthesis of hybrid compounds and testing their inhibitory activity against Aurora-A kinase .

- Results or Outcomes : The specific results or outcomes of this research are not provided in the available information .

3. Antitumor and Cytotoxic Activity

- Summary of Application : Thiazole derivatives, which may include 4-Adamantan-1-ylmethyl-thiazol-2-ylamine, have been found to exhibit antitumor and cytotoxic activity .

- Methods of Application : The study likely involved the synthesis of thiazole derivatives and testing their cytotoxicity activity on various human tumor cell lines .

- Results or Outcomes : The specific results or outcomes of this research are not provided in the available information .

4. Hole Transporting Material for Perovskite Solar Cells

- Summary of Application : Compounds similar to 4-Adamantan-1-ylmethyl-thiazol-2-ylamine are being researched as potential hole-transporting materials (HTMs) for perovskite solar cells (PSCs) . HTMs with high hole mobility are critical for constructing efficient PSCs .

- Methods of Application : The study likely involves the synthesis of these compounds and testing their performance as HTMs in PSCs .

- Results or Outcomes : The specific results or outcomes of this research are not provided in the available information .

5. Antibacterial Activity

- Summary of Application : Thiazole derivatives, which may include 4-Adamantan-1-ylmethyl-thiazol-2-ylamine, have been found to exhibit antibacterial activity .

- Methods of Application : The study likely involved the synthesis of thiazole derivatives and testing their antibacterial activity on various bacterial strains .

Safety And Hazards

In case of inhalation, it is advised to move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Eigenschaften

IUPAC Name |

4-(1-adamantylmethyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2S/c15-13-16-12(8-17-13)7-14-4-9-1-10(5-14)3-11(2-9)6-14/h8-11H,1-7H2,(H2,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANJJRUDAXCWPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC4=CSC(=N4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40385469 |

Source

|

| Record name | 4-Adamantan-1-ylmethyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Adamantan-1-ylmethyl-thiazol-2-ylamine | |

CAS RN |

28599-72-6 |

Source

|

| Record name | 4-Adamantan-1-ylmethyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-benzyl-2-methyl-3-phenyl-7-[(E)-phenylmethylidene]-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1334764.png)

![4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid](/img/structure/B1334785.png)

![2-Amino-3-[(2,5-dimethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1334801.png)

![2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1334810.png)